Cas no 85721-33-1 (Ciprofloxacin)

Ciprofloxacin structure
Ciprofloxacin structure
상품 이름:Ciprofloxacin
CAS 번호:85721-33-1
MF:C17H18FN3O3
메가와트:331.341527462006
MDL:MFCD00185755
CID:60910
PubChem ID:2764

Ciprofloxacin 화학적 및 물리적 성질

이름 및 식별자

    • Ciprofloxacin
    • 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarbox
    • ciloxan
    • ciprobid
    • ciproiv
    • euciprin
    • CIPROBAY
    • CIPROFLOXACIN (BASE)
    • Baycip
    • Cipmbay
    • Ciprine
    • Cipro
    • CPFX
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid
    • Ciprofloxacine
    • Ciproxan
    • Ciprofloxacina
    • Cipro IV
    • Ciprofloxacino
    • Ciprofloxacinum
    • Ciproquinol
    • Cipromycin
    • Ciproflox
    • Ciprocinol
    • Ciproxina
    • Ciprinol
    • Bernoflox
    • Septicide
    • Bacquinor
    • Ciprodar
    • Cifloxin
    • Cipro XR
    • Roxytal
    • Italnik
    • Fimoflox
    • Corsacin
    • Citopcin
    • Ciprogis
    • Superocin
    • Ciprowin
    • Ciprolon
    • Ciprecu
    • BAY q 3939
    • Zumaflox
    • Proflox
    • Ciproxine
    • Ciprolin
    • Spitacin
    • Quintor
    • Quinolid
    • Proflaxin
    • Probiox
    • Ipiflox
    • Rancif
    • Ciriax
    • Ciplus
    • Baflox
    • Loxan
    • Cilab
    • Cycin
    • Cixan
    • Unex
    • 1-Cyclopropyl-6-f
    • Bay-09867
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxo-3-quinoline carboxylic acid
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-4-ium-1-ylquinoline-3-carboxylate
    • ARD 3150
    • AuriPro
    • BAY-q 3939
    • Catex
    • Ciflafin
    • Cinthocip 500
    • Ciprobay 100
    • Ciprodac
    • Ciprofloxacillin
    • Ciprolet
    • Ciprolet DS
    • Cipromed
    • Cipronex
    • Cipropol
    • Ciproval
    • Ciprovet
    • Ciprox
    • Ciproxim
    • Cunesin
    • Cyclofloxacin
    • Infu-luxacin
    • Inhaled ciprofloxacin ARD 3150
    • Lipoquin
    • MeSH ID: D002939
    • Novidate
    • Oftacifox
    • Otiprio
    • OTO 201
    • Phytaflox
    • Procip
    • Profloxacin
    • Pulmaquin
    • Quinox XR
    • Urociproxin
    • MDL: MFCD00185755
    • 인치: 1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
    • InChIKey: MYSWGUAQZAJSOK-UHFFFAOYSA-N
    • 미소: O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
    • BRN: 3568352

계산된 속성

  • 정밀분자량: 331.13300
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 571
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1.1
  • 토폴로지 분자 극성 표면적: 72.9

실험적 성질

  • 색과 성상: 무미, 씁쓸함, 연한 노란색 또는 백색 결정 분말
  • 밀도: 1.0350
  • 융해점: 265°C(dec.)(lit.)
  • 비등점: 581.8°C at 760 mmHg
  • 플래시 포인트: 46℃
  • 용해도: Soluble in 0.1N HCl at 25mg/ml. Poorly soluble in DMSO
  • PSA: 74.57000
  • LogP: 1.97710
  • 용해성: 물에 녹고, 메탄올에 약간 녹고, 에탄올에 녹지 않는다.
  • 머크: 2314

Ciprofloxacin 보안 정보

Ciprofloxacin 세관 데이터

  • 세관 번호:3004909090
  • 세관 데이터:

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    3004909090

Ciprofloxacin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1640-5g
Ciprofloxacin
85721-33-1 99.89%
5g
¥ 671 2023-09-07
LKT Labs
C3262-5 g
Ciprofloxacin
85721-33-1 ≥98%
5g
$59.30 2023-07-11
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
HC7331-25g
Ciprofloxacin
85721-33-1 ≥98%
25g
¥350元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
HC7331-5g
Ciprofloxacin
85721-33-1 ≥98%
5g
¥120元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1175-100mg
Ciprofloxacin
85721-33-1 HPLC≥98%
100mg
¥260元 2023-09-15
DC Chemicals
DCAPI1372-250 mg
Ciprofloxacin (Cipro)
85721-33-1 >99%
250mg
$500.0 2022-02-28
S e l l e c k ZHONG GUO
S2027-50mg
Ciprofloxacin
85721-33-1 99.97%
50mg
¥647.01 2023-09-15
eNovation Chemicals LLC
K36287-5g
CIPROFLOXACIN
85721-33-1 97%
5g
$110 2024-06-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017183-5g
Ciprofloxacin
85721-33-1 98%
5g
¥50 2024-05-21
abcr
AB347974-25 g
Ciprofloxacin, 98%; .
85721-33-1 98%
25 g
€135.20 2023-07-19

Ciprofloxacin 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Dimethyl sulfoxide
참조
Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
Hermecz, Istvan; et al, Heterocycles, 1998, 48(6), 1111-1116

합성회로 2

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Sulfolane
1.2 Reagents: Sodium acetate Solvents: Water
참조
Process for preparation of quinolinecarboxylic acid derivatives via boron complexes
, Spain, , ,

합성회로 3

반응 조건
1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ;  22 min, reflux
참조
Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones
Nakhaei, Ahmad; et al, Letters in Organic Chemistry, 2018, 15(9), 739-746

합성회로 4

반응 조건
1.1 Solvents: Pyridine
참조
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids
Sanchez, Joseph P.; et al, Journal of Medicinal Chemistry, 1988, 31(5), 983-91

합성회로 5

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethyl sulfoxide ;  1.7 min, 150 °C
1.2 Solvents: Dimethyl sulfoxide ;  6.7 min, 150 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow
Lin, Hongkun; et al, Angewandte Chemie, 2017, 56(30), 8870-8873

합성회로 6

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  6 h, rt
참조
Design, synthesis and biological evaluation of novel quinoline analogues as HIV-1 integrase inhibitor
Deo, K. D.; et al, International Journal of Pharmaceutical Sciences and Research, 2020, 11(3), 1210-1223

합성회로 7

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Water
참조
Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections
Agarwal, Alka ; et al, ACS Omega, 2022, 7(3), 2725-2736

합성회로 8

반응 조건
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
참조
Process for N-cyclopropylation of aromatic amines, particularly quinolones and naphthyridines.
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene ;  -78 °C; 30 min, -78 °C
1.2 10 min, -78 °C; 1 h, -78 °C → rt; 1 h, rt
1.3 Solvents: Dimethyl sulfoxide ;  rt; rt → 120 °C; 2 h, 120 °C; 120 °C → 90 °C
1.4 Reagents: Sodium hydroxide ;  1 h, 90 °C; 90 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide
Tosso, N. Perrer ; et al, Journal of Organic Chemistry, 2019, 84(6), 3370-3376

합성회로 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux
1.2 Reagents: Acetic acid ;  pH 7, rt
참조
Regioselective synthesis of quinolone antibacterials via borate complex of quinolonecarboxylic acid
Heravi, Majid M.; et al, Journal of Chemical Research, 2005, (9), 578-579

합성회로 11

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  6 h, 95 °C; cooled
1.2 Reagents: Acetic acid ;  pH 7
참조
Improved synthesis of ciprofloxacin
Li, Zhuang; et al, Youjifu Gongye, 2008, (2), 11-12

합성회로 12

반응 조건
참조
Sustainable and Efficient CuI-NPs-Catalyzed Cross-Coupling Approach for the Synthesis of Tertiary 3-Aminopropenoates, Triazoles, and Ciprofloxacin
Nayal, Onkar S.; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 776-780

합성회로 13

반응 조건
참조
Preparation method of ciprofloxacin lactate from ciprofloxacin hydrochloridePreparation method of ciprofloxacin lactate and sodium chloride injectionPreparation of ciprofloxacin lactate
Lin, Guoquan; et al, China, 1993, 24(11), 484-5

합성회로 14

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C → rt
참조
N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria
Laws, Mark; et al, ChemRxiv, 2019, 1, 1-38

합성회로 15

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Water
참조
Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives
Mohammed, Aya A. M.; et al, European Journal of Medicinal Chemistry, 2020, 202,

합성회로 16

반응 조건
1.1 Reagents: Potassium hydroxide
참조
Process for preparing 1-substituted-6-fluoro-4-oxo-7- (1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid, a novel intermediate useful in said process, and a process for preparing said intermediate
, Canada, , ,

합성회로 17

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
참조
Advantageous Use of Ionic Liquids for the Synthesis of Pharmaceutically Relevant Quinolones
Cannalire, Rolando ; et al, European Journal of Organic Chemistry, 2018, 2018(23), 2977-2983

합성회로 18

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  2 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, reflux
1.3 Reagents: Acetic acid ;  pH 7; cooled
참조
Process improvement on synthesis of ciprofloxacin
Hu, Ai-xi; et al, Hecheng Huaxue, 2006, 14(6), 640-642

합성회로 19

반응 조건
1.1 Reagents: Triethylamine ,  (4-Azidophenyl)methyl (2,5-dioxo-1-pyrrolidinyl) carbonate Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  cooled
참조
Polymer-Based Bioorthogonal Nanocatalysts for the Treatment of Bacterial Biofilms
Huang, Rui; et al, Journal of the American Chemical Society, 2020, 142(24), 10723-10729

합성회로 20

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Water
참조
Design, synthesis and biological evaluation of ciprofloxacin tethered bis-1,2,3-triazole conjugates as potent antibacterial agents
Kant, Rama; et al, European Journal of Medicinal Chemistry, 2016, 124, 218-228

합성회로 21

반응 조건
1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ;  20 min, reflux
참조
Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water
Mirzaie, Yahya; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40

합성회로 22

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
참조
Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors
Schwalbe, Thomas; et al, QSAR & Combinatorial Science, 2005, 24(6), 758-768

합성회로 23

반응 조건
1.1 Reagents: Pyridine
참조
Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents
Egawa, Hiroshi; et al, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5

합성회로 24

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Water ;  1 h, reflux; 14 h, 115 °C
참조
Convenient one pot synthesis of some fluoroquinolones in aqueous media
Abaee, M. Saeed; et al, Heterocyclic Communications, 2005, 11(5), 415-418

합성회로 25

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  rt
1.2 5 min, rt; rt → 50 °C; 1 h, 50 °C; 50 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 - 70 °C; 70 °C → rt
1.4 Reagents: Acetic acid ;  30 min, pH 6.8, rt; pH 6.8, rt → 0 °C; 30 min, pH 6.8, 0 °C
참조
In situ process for the synthesis of Ciprofloxacin
Coll, Alberto Palomo; et al, Afinidad, 2001, 58(494), 276-280

합성회로 26

반응 조건
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water
참조
Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials.
, Spain, , ,

합성회로 27

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Benzene
참조
Process for the preparation of quinoline-3-carboxylic acid derivatives
, India, , ,

Ciprofloxacin Raw materials

Ciprofloxacin Preparation Products

Ciprofloxacin 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:85721-33-1)Ciprofloxacin
A841426
순결:99%
재다:1kg
가격 ($):159.0